molecular formula C6H11Cl B1581537 6-Chloro-1-hexene CAS No. 928-89-2

6-Chloro-1-hexene

Cat. No.: B1581537
CAS No.: 928-89-2
M. Wt: 118.6 g/mol
InChI Key: BLMIXWDJHNJWDT-UHFFFAOYSA-N
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Description

6-Chloro-1-hexene is an organic compound with the molecular formula C6H11Cl It is an ω-chloro-1-alkene, characterized by a chlorine atom attached to the sixth carbon of a hexene chain

Biochemical Analysis

Biochemical Properties

6-Chloro-1-hexene plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It reacts with β-substituted imines in the presence of a rhodium catalyst to afford tri- and tetra-substituted imines . Additionally, it undergoes cross-coupling reactions in the presence of copper (II) chloride and 1-phenylpropyne . These reactions highlight the compound’s versatility in forming new chemical bonds, making it valuable in synthetic organic chemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate in enzyme-catalyzed reactions, leading to the formation of new chemical entities. The compound’s ability to participate in cross-coupling reactions suggests that it can form covalent bonds with other molecules, potentially inhibiting or activating enzymes involved in metabolic pathways . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is stable under standard storage conditions but can degrade over time when exposed to light and air . Long-term studies on the effects of this compound on cellular function are limited, but it is known that prolonged exposure to halogenated hydrocarbons can lead to cellular toxicity and changes in metabolic activity.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is expected that the compound may exhibit threshold effects, with low doses having minimal impact and high doses potentially causing toxic or adverse effects. Studies on similar halogenated hydrocarbons suggest that high doses of this compound could lead to liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to other chemical entities through enzyme-catalyzed reactions. The compound can interact with enzymes such as cytochrome P450, leading to its oxidation and subsequent formation of metabolites . These metabolic transformations can affect the overall metabolic flux and levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes and accumulate in lipid-rich compartments . This distribution pattern can influence its localization and accumulation within specific tissues, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may localize to specific organelles such as the endoplasmic reticulum and mitochondria, where it can participate in metabolic reactions . Targeting signals and post-translational modifications may also play a role in directing this compound to specific cellular compartments, impacting its activity and function.

Preparation Methods

6-Chloro-1-hexene can be synthesized through several methods. One common synthetic route involves the reaction of allylmagnesium bromide with 1-bromo-3-chloropropane. The process typically involves the following steps :

    Preparation of Allylmagnesium Bromide: Magnesium turnings are reacted with allyl bromide in dry diethyl ether to form allylmagnesium bromide.

    Reaction with 1-Bromo-3-chloropropane: The allylmagnesium bromide is then reacted with 1-bromo-3-chloropropane under reflux conditions to produce this compound.

The reaction conditions include maintaining a temperature of 50-60°C and using a reflux condenser to ensure the reaction proceeds efficiently .

Chemical Reactions Analysis

6-Chloro-1-hexene undergoes various chemical reactions, including:

Common reagents used in these reactions include rhodium catalysts and copper (II) chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-1-hexene has several applications in scientific research:

Comparison with Similar Compounds

6-Chloro-1-hexene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which allows it to participate in a variety of chemical transformations.

Properties

IUPAC Name

6-chlorohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMIXWDJHNJWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061304
Record name 1-Hexene, 6-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-89-2
Record name 6-Chloro-1-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-hexene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexene, 6-chloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexene, 6-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chlorohex-1-ene
Source European Chemicals Agency (ECHA)
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Record name 6-CHLORO-1-HEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction pathway observed for 6-Chloro-1-hexene during gas-phase pyrolysis?

A1: this compound primarily undergoes dehydrohalogenation during gas-phase pyrolysis, yielding hydrogen chloride and 1,5-hexadiene. This reaction has been observed to be unimolecular and follows first-order kinetics in seasoned vessels. []

Q2: Can this compound be used as a starting material for the synthesis of other organic compounds?

A3: Yes, this compound can act as a valuable precursor in organic synthesis. For instance, it can react with allyl magnesium bromide to produce 8-chloro-1-octene via an alkylation reaction. [] Additionally, flash vacuum thermolysis of 6-chloro-1-hexanol esters can selectively eliminate this compound, highlighting its utility in specific synthetic transformations. [, ]

Q3: How does this compound behave in the presence of specific nickel catalysts and ethylene?

A4: this compound can participate in copolymerization reactions with ethylene in the presence of certain nickel catalysts. For instance, phosphine phosphonic amide nickel complexes and amine-imine nickel catalysts have shown the ability to incorporate this compound into polyethylene chains. [, ] These copolymerization reactions provide a route to functionalized polyethylene materials.

Q4: How does the position of substituents on phosphine-sulfonate ligands impact the catalytic activity of nickel complexes in ethylene polymerization using this compound?

A5: Studies on phosphine-sulfonate nickel complexes have revealed that the position of electron-donating or -withdrawing groups significantly influences catalytic activity and the properties of the resulting polyethylene. Specifically, electron-donating groups at the para-position of the phenylphosphino group or electron-withdrawing groups para to the arylsulfonate enhance catalytic activity in ethylene polymerization and its copolymerization with this compound. []

Q5: Can palladium catalysts be used for the copolymerization of ethylene and this compound?

A6: Yes, specific palladium catalysts have demonstrated the ability to copolymerize ethylene and this compound. For example, phosphine-sulfonate palladium catalysts and indole-bridged bisphosphine-monoxide palladium catalysts effectively incorporate this compound into polyethylene backbones, yielding functionalized polymers. [, ]

Q6: Is there evidence suggesting that this compound can be involved in reactions with hafnium complexes?

A7: Research shows that this compound participates in a 1,4-addition reaction with a side-on bound hafnium dinitrogen complex. This reaction, similar to the behavior observed with other alkyl halides, results in the formation of a metastable hafnocene end-on dinitrogen complex. []

Q7: What is the role of this compound in studying radical reactions?

A8: this compound serves as a useful tool for investigating radical reactions. For example, it has been used as a radical clock to determine the rate constant for chlorine abstraction from carbon tetrachloride by the 5-hexenyl radical. [] The formation of specific products, such as cyclopentylchloromethane, provides insights into the kinetics and mechanism of the radical process.

Q8: How does this compound behave under electrochemical reduction conditions?

A9: Electrochemical studies reveal that this compound can be indirectly generated through the electrochemical reduction of related dihalohexanes. For instance, the reduction of 1-bromo-6-chlorohexane leads to the formation of this compound, along with 1-chlorohexane and 1,12-dichlorododecane, via carbanionic reaction pathways. []

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